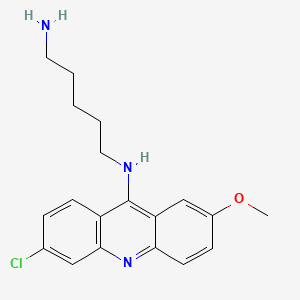
1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- is a chemical compound that belongs to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and a [5-(diethylamino)pentan-2-yl]nitrilo group at position 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acridine derivatives, which are then modified to introduce the chloro and methoxy groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired modifications.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- involves its interaction with molecular targets such as deoxyribonucleic acid (DNA). The compound binds to DNA through intercalation, which inhibits transcription and translation processes . This mechanism is particularly relevant in its antimicrobial and antimalarial activities, where it disrupts the metabolic processes of the target organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diaminopentane:
2-Methyl-1,5-pentanediamine: This compound has a methyl group at position 2, differentiating it from 1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-.
Uniqueness
1,5-Pentanediamine, N-(6-chloro-2-methoxy-9-acridinyl)- is unique due to its acridine structure, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
77420-96-3 |
|---|---|
Molekularformel |
C19H22ClN3O |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N'-(6-chloro-2-methoxyacridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C19H22ClN3O/c1-24-14-6-8-17-16(12-14)19(22-10-4-2-3-9-21)15-7-5-13(20)11-18(15)23-17/h5-8,11-12H,2-4,9-10,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
MEANIOWIRZRACS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

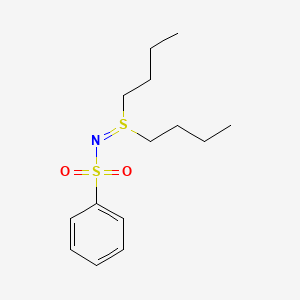
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
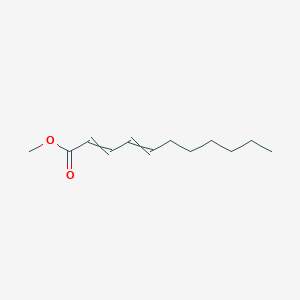
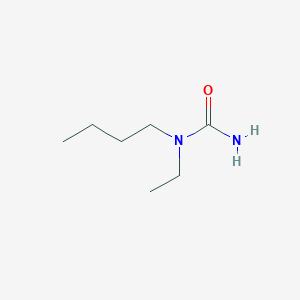
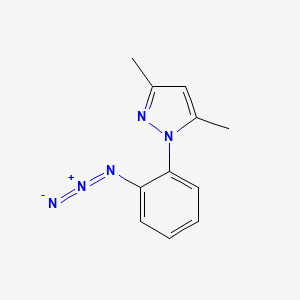
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
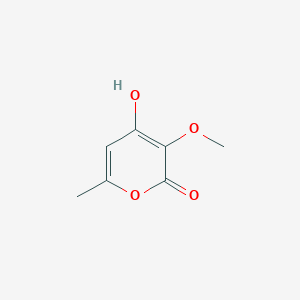
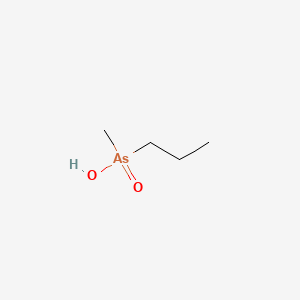
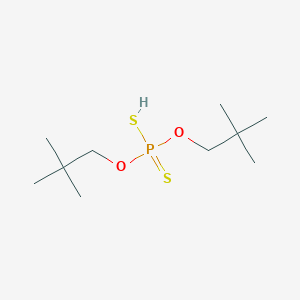
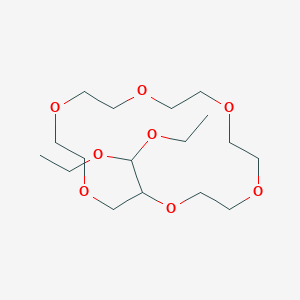
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
